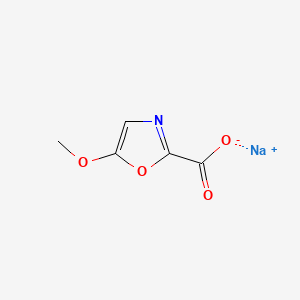
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Difluorocyclobutyl Moiety: The difluorocyclobutyl group can be introduced through a cycloaddition reaction involving a suitable fluorinated precursor.
Coupling Reaction: The protected amino acid is then coupled with the difluorocyclobutyl intermediate using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group may facilitate binding to enzymes or receptors, while the difluorocyclobutyl moiety can enhance the compound’s stability and bioavailability. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: A similar compound with a trifluorophenyl group instead of a difluorocyclobutyl moiety.
Tert-butoxycarbonyl-protected amino acids: A broad class of compounds with similar Boc-protected amino groups.
Uniqueness
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is unique due to its difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C12H19F2NO4 |
|---|---|
Peso molecular |
279.28 g/mol |
Nombre IUPAC |
(2R)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1 |
Clave InChI |
FZKXCGBTNRNDOX-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1CC(C1)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)
